molecular formula C18H22ClN3O3 B2895737 Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate CAS No. 1241315-39-8

Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate

Cat. No. B2895737
CAS RN: 1241315-39-8
M. Wt: 363.84
InChI Key: HPPXITBBKULRNM-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis Pathways

    An improved synthesis method for related compounds like Clopidogrel Sulfate has been explored. This involves obtaining certain intermediates which are crucial for synthesizing similar complex organic compounds (Hu Jia-peng, 2012).

  • Optimization of Synthesis Conditions

    Research has been conducted on optimizing the synthesis conditions for similar compounds, demonstrating the importance of precise control over the chemical reactions involved (Wang Guo-hua, 2008).

Applications in Heterocyclic Chemistry

  • Synthesis of Heterocyclic Systems

    The compound has been used in the synthesis of various heterocyclic systems, which are essential in the development of pharmaceuticals and other organic compounds (Lovro Selič & B. Stanovnik, 1997).

  • Aminomethylation Reactions

    It has been used in aminomethylation reactions to produce derivatives like 3,7-diazabicyclo[3.3.1]nonane, highlighting its versatility in organic synthesis (V. Dotsenko, S. Krivokolysko & V. Litvinov, 2007).

Antimicrobial and Anticancer Applications

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-25-17(24)12-22(10-14-4-6-15(19)7-5-14)11-16(23)21-18(13-20)8-2-3-9-18/h4-7H,2-3,8-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXITBBKULRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-chlorophenyl)methyl]({[(1-cyanocyclopentyl)carbamoyl]methyl})amino}acetate

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